molecular formula C13H18ClFN2O B6215407 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride CAS No. 1938355-71-5

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride

Cat. No. B6215407
CAS RN: 1938355-71-5
M. Wt: 272.7
InChI Key:
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Description

2-(2-Fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride, commonly referred to as 2F-P3A hydrochloride, is a small organic molecule that has been studied for its potential applications in scientific research. It is a derivative of piperidine and is thought to be a useful tool for studying the structure and function of proteins. In particular, it has been used to study the structure and function of G-protein-coupled receptors (GPCRs).

Scientific Research Applications

2F-P3A hydrochloride has been used in scientific research to study the structure and function of G-protein-coupled receptors (2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride). 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride are a family of proteins that play an important role in signal transduction and cell-to-cell communication. 2F-P3A hydrochloride has been used to study the binding of ligands to 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride, as well as the activation and inhibition of these receptors. It has also been used to study the structure and function of other proteins, such as ion channels and enzymes.

Mechanism of Action

2F-P3A hydrochloride is thought to act as an agonist at G-protein-coupled receptors. It binds to the receptor, activating it and triggering a cascade of events that leads to the production of second messengers. These messengers then transmit the signal to other parts of the cell, resulting in a physiological response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F-P3A hydrochloride depend on the type of G-protein-coupled receptor it is acting on. For example, it has been shown to activate the serotonin 5-HT2A receptor, resulting in increased serotonin levels in the brain and a range of physiological effects, such as increased heart rate and blood pressure. It has also been shown to activate the dopamine D2 receptor, resulting in increased dopamine levels in the brain and a range of physiological effects, such as increased alertness and focus.

Advantages and Limitations for Lab Experiments

2F-P3A hydrochloride has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to work with and manipulate. It is also relatively stable, and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and readily available.
On the other hand, 2F-P3A hydrochloride has some limitations for use in lab experiments. It is difficult to synthesize in large quantities, and its solubility in aqueous solutions is limited. Additionally, its effects on 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride are relatively weak, making it difficult to obtain reliable results in some experiments.

Future Directions

There are a number of potential future directions for research on 2F-P3A hydrochloride. One possibility is to explore its potential applications in drug development. It could be used to study the structure and function of 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride, as well as to identify new drugs that target these receptors. Another possibility is to explore its potential applications in disease research. It could be used to study the mechanisms of disease, as well as to identify new therapies and treatments. Additionally, it could be used to study the structure and function of other proteins, such as ion channels and enzymes. Finally, it could be used to study the effects of environmental toxins on cells and organisms.

Synthesis Methods

2F-P3A hydrochloride can be synthesized using a variety of methods, including a multistep synthesis method. The synthesis begins with the reaction of 2-fluorophenol and piperidine-3-carboxylic acid to form 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide. This compound is then reacted with hydrochloric acid to form the hydrochloride salt of 2F-P3A.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride involves the reaction of 2-fluoroaniline with (3R)-piperidin-3-ol to form the intermediate 2-(2-fluorophenyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide, which is then reacted with acetyl chloride to form the final product.", "Starting Materials": [ "2-fluoroaniline", "(3R)-piperidin-3-ol", "acetyl chloride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-fluoroaniline in hydrochloric acid and cool the solution to 0-5°C.", "Step 2: Slowly add (3R)-piperidin-3-ol to the solution and stir for 2 hours at room temperature.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 4: Extract the product with diethyl ether and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate 2-(2-fluorophenyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide.", "Step 6: Dissolve the intermediate in acetic acid and add acetyl chloride dropwise while stirring.", "Step 7: Stir the reaction mixture for 2 hours at room temperature and then pour it into ice-cold water.", "Step 8: Extract the product with diethyl ether and wash the organic layer with water.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride." ] }

CAS RN

1938355-71-5

Molecular Formula

C13H18ClFN2O

Molecular Weight

272.7

Purity

95

Origin of Product

United States

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